(5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

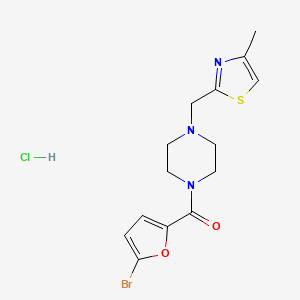

The compound "(5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride" is a piperazine-based methanone derivative featuring a brominated furan ring and a 4-methylthiazole substituent. The bromofuran moiety may confer electrophilic reactivity, while the methylthiazole group could influence binding interactions with biological targets, such as enzymes or receptors. Structural analogs often share the piperazine backbone, which serves as a flexible scaffold for drug design due to its ability to adopt multiple conformations .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2S.ClH/c1-10-9-21-13(16-10)8-17-4-6-18(7-5-17)14(19)11-2-3-12(15)20-11;/h2-3,9H,4-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNJWNYSBHIJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

Formation of the Bromofuran Ring: The bromofuran ring can be synthesized by brominating furan using bromine in the presence of a catalyst.

Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide.

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.

Coupling Reactions: The bromofuran, thiazole, and piperazine rings are then coupled together using appropriate coupling agents and reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Enzyme Inhibition : Studies suggest that it may act as an enzyme inhibitor. For instance, preliminary data indicate potential anti-inflammatory properties through inhibition of enzymes like lipoxygenase .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .

- Anti-cancer Potential : Some derivatives of triazine compounds have shown cytotoxic effects against cancer cell lines in preliminary studies, warranting further investigation into their mechanisms and efficacy .

Case Studies

Several studies have documented the applications and effects of triazine derivatives similar to 2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide:

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The bromofuran ring can interact with aromatic residues in proteins, while the thiazole and piperazine rings can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s key structural elements include:

- 4-Methylthiazole : A heterocyclic group that may enhance lipophilicity and metabolic stability.

- Piperazine linker : Facilitates conformational flexibility and hydrogen bonding.

Analog 1 : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ()

- Fluorobenzoyl group : Provides electron-withdrawing effects, contrasting with the bromofuran’s electron-rich nature.

- Hydroxyphenyl-oxoethyl substituent : Introduces polar hydroxyl and ketone groups, differing from the methylthiazole’s hydrophobic character.

- Trifluoroacetate counterion : Unlike the hydrochloride salt, this may reduce aqueous solubility but improve crystallinity .

- A triterpenoid saponin with a glycoside moiety, structurally distinct from the target compound. Highlights the diversity of piperazine derivatives compared to natural products.

Table 1: Structural Comparison

Spectroscopic Characterization

Target Compound : Expected characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and UV spectroscopy to confirm the bromofuran and methylthiazole substituents.

Analog 1 : Full $ ^1H $-NMR and $ ^{13}C $-NMR data confirmed the fluorobenzoyl and hydroxyphenyl groups. Aromatic protons resonated at δ 6.8–7.5 ppm, while the piperazine methylene groups appeared at δ 3.2–4.1 ppm .

Analog 2 : Characterized by UV and NMR, with hydroxyl and glycosidic protons identified in δ 4.5–5.5 ppm regions .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Hydrochloride salt : Likely improves solubility compared to Analog 1’s trifluoroacetate, which may aggregate in biological systems.

- Bromofuran vs. Fluorobenzoyl : Bromine’s larger atomic radius may enhance van der Waals interactions compared to fluorine’s electronegativity.

- Methylthiazole vs. Hydroxyphenyl : The former’s sulfur atom could engage in hydrophobic interactions, contrasting with the latter’s hydrogen-bonding capability.

Biological Activity

The compound (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a bromofuran moiety and a piperazine ring substituted with a thiazole group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- GPR119 Receptor Agonism : The compound acts as an agonist for the GPR119 receptor, which is implicated in glucose metabolism and insulin secretion. Activation of this receptor has been linked to increased levels of glucagon-like peptide-1 (GLP-1), promoting insulin sensitivity and potentially aiding in diabetes management .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The thiazole component is known for its ability to disrupt bacterial cell wall synthesis, thus providing a basis for further exploration into its use as an antibacterial agent .

- PD-L1 Inhibition : Emerging research indicates that compounds structurally similar to this one may inhibit the PD-1/PD-L1 immune checkpoint pathway, enhancing T-cell activation against tumors. This mechanism is critical in cancer immunotherapy .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| GPR119 Agonism | Increases GLP-1 levels, enhances insulin secretion | |

| Antimicrobial | Disrupts bacterial cell wall synthesis | |

| PD-L1 Inhibition | Enhances T-cell activation |

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

- Diabetes Management : A study highlighted the role of GPR119 agonists in improving glycemic control in diabetic models. The administration of similar compounds resulted in significant reductions in blood glucose levels and improved insulin sensitivity .

- Cancer Therapy : Research on PD-L1 inhibitors has shown promising results in preclinical models, where compounds targeting this pathway led to enhanced anti-tumor immunity and reduced tumor growth rates .

- Antibacterial Efficacy : A comparative study evaluated various thiazole derivatives against common bacterial strains, revealing that certain modifications to the thiazole structure significantly enhanced antibacterial activity, suggesting a potential pathway for developing new antibiotics .

Q & A

Q. Critical Parameters :

- Temperature control (<5°C) minimizes side reactions during coupling.

- Stoichiometric excess (1.2–1.5 equiv) of bromofuran derivatives ensures complete piperazine functionalization .

- Purity (>95%) is verified via HPLC with UV detection at 254 nm .

Basic: Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms the presence of the bromofuran (δ 6.2–7.1 ppm for furan protons), thiazole (δ 2.4 ppm for methyl group), and piperazine (δ 3.1–3.5 ppm for N–CH2) moieties .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities, with retention times compared to synthetic standards .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 439.02) .

Data Contradiction Tip : Discrepancies in NMR splitting patterns may indicate rotameric forms of the piperazine ring; variable-temperature NMR (25–60°C) can clarify dynamic behavior .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of the bromofuran-thiazole-piperazine scaffold?

Methodological Answer:

- Substituent Variation : Replace the 5-bromo group on furan with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on receptor binding .

- Biological Assays : Test analogs in cellular models (e.g., cancer cell lines) to correlate structural changes with IC50 values. For example, thiazole methylation enhances blood-brain barrier permeability in neurological targets .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with receptors like serotonin 5-HT2A or dopamine D2, guided by crystallographic data of similar scaffolds .

Q. Example SAR Table :

| Modification Site | Substituent | Biological Activity (IC50, nM) | Key Finding |

|---|---|---|---|

| Furan-5-position | Br → NO2 | 120 ± 15 (5-HT2A) | Increased affinity due to stronger H-bonding |

| Thiazole-4-position | CH3 → CF3 | 450 ± 30 (D2) | Reduced activity; steric hindrance |

Advanced: How can contradictions in reported biological activities of structurally related compounds be resolved?

Methodological Answer:

- Assay Standardization : Discrepancies often arise from differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or endpoint measurements (e.g., ATP vs. MTT assays). Replicate studies using unified protocols (e.g., NIH/NCBI guidelines) improve comparability .

- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition profiles) to identify trends. For example, piperazine-thiazole hybrids show consistent µ-opioid receptor antagonism but variable serotonin receptor activity .

- Orthogonal Validation : Confirm activity via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Advanced: What experimental approaches identify the molecular targets of this compound in neurological or oncological contexts?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., [3H]ketanserin for 5-HT2A) quantify affinity. Competitive binding curves (Kd values) are generated using GraphPad Prism .

- siRNA Screening : Knockdown of candidate targets (e.g., GPCRs) in cell lines identifies pathways where activity is abolished .

- Proteomics : LC-MS/MS after pull-down assays with biotinylated analogs reveals interacting proteins (e.g., kinases or transporters) .

Case Study : A piperazine-thiazole analog showed nM affinity for PI3Kα in breast cancer models, validated via Western blotting of phosphorylated Akt .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Selection : Hydrochloride salts improve aqueous solubility (e.g., 2.3 mg/mL in PBS at pH 7.4) compared to free bases .

- Prodrug Design : Esterification of the methanone carbonyl enhances intestinal absorption, with hydrolysis regenerating the active form .

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (150–200 nm diameter) increases plasma half-life in rodent pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.